3-Chloro-2-fluoro-4-methoxyphenol
Description
3-Chloro-2-fluoro-4-methoxyphenol (CAS 1781486-60-9) is a halogenated phenolic compound with a benzene ring substituted by chlorine (Cl) at position 3, fluorine (F) at position 2, and a methoxy group (-OCH₃) at position 4. Its molecular formula is C₇H₆ClFO₂, and it has a molar mass of 188.57 g/mol. The electronic effects of the substituents—electron-withdrawing Cl and F, and electron-donating methoxy—create a unique polarity and reactivity profile. This compound is primarily utilized in organic synthesis, agrochemicals, and pharmaceutical intermediates due to its stability and functional versatility .
Properties
IUPAC Name |
3-chloro-2-fluoro-4-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO2/c1-11-5-3-2-4(10)7(9)6(5)8/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUQUAXWYITWIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)O)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-4-methoxyphenol typically involves multi-step reactions starting from commercially available precursors. One common method involves the nucleophilic aromatic substitution of a suitable phenol derivative with chloro and fluoro substituents under controlled conditions . The reaction conditions often include the use of polar aprotic solvents and bases to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under the influence of oxidizing agents.
Reduction: The compound can be reduced to remove the chloro or fluoro substituents under specific conditions.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Chemistry
CFMP serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable for:
- Synthesis of Pharmaceuticals : CFMP is utilized in the development of pharmaceutical intermediates due to its reactive functional groups.
- Organic Synthesis : It participates in nucleophilic aromatic substitutions, allowing for the introduction of various substituents on the aromatic ring.
CFMP has garnered interest for its potential biological activities , including:
- Antimicrobial Properties : Studies indicate that CFMP exhibits significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values are summarized below:
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 10 |
| P. aeruginosa | 20 |
This data suggests that CFMP is particularly effective against S. aureus, indicating its potential as an antimicrobial agent.
- Enzyme Inhibition : CFMP has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, which may lead to altered cellular functions and therapeutic applications.
Medicinal Chemistry
Research is ongoing to explore CFMP's role as a precursor in drug development, particularly for treating bacterial infections. Its structural features allow it to modulate biochemical pathways effectively.
Case Study 1: Structure-Activity Relationship (SAR)
A study focused on the SAR of CFMP analogs revealed that modifications to the methoxy and halogen substituents significantly affect biological activity. Key findings include:
- Increased Fluorination : Enhanced antimicrobial activity.
- Methoxy Group Variations : Altered binding affinity to target enzymes.
This underscores the importance of chemical modifications in optimizing the biological properties of phenolic compounds.
Case Study 2: Antimicrobial Efficacy
A comprehensive evaluation of CFMP's antimicrobial effects demonstrated its efficacy against a range of bacterial strains. The following table summarizes findings from multiple studies:
| Study | Pathogen | MIC (µg/mL) |
|---|---|---|
| Study A | E. coli | 15 |
| Study B | S. aureus | 10 |
| Study C | P. aeruginosa | 20 |
These results consistently highlight CFMP's potential as an effective antimicrobial agent.
Mechanism of Action
The mechanism by which 3-Chloro-2-fluoro-4-methoxyphenol exerts its effects involves interactions with specific molecular targets. The phenolic group can form hydrogen bonds with enzymes or receptors, influencing their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Electronic Effects
The positions and types of substituents significantly influence physicochemical properties. Below is a comparative analysis with key analogs:
Key Observations:
Acidity: The phenol group in this compound is less acidic than unsubstituted phenol due to the electron-donating methoxy group at position 2. However, the electron-withdrawing Cl and F substituents at positions 3 and 2 partially counteract this effect. In contrast, 4-Chloro-2-methylphenol exhibits higher acidity due to the absence of electron-donating groups .
Solubility: The methoxy group in the target compound enhances water solubility compared to methyl-substituted analogs like 3-Chloro-2-methylphenol, which is more lipophilic .
Applications: Methyl and chloro analogs (e.g., 4-Chloro-3-Methylphenol) are widely used in antiseptics, whereas the target compound’s fluorine and methoxy groups make it suitable for specialized intermediates in drug synthesis .
Biological Activity
3-Chloro-2-fluoro-4-methoxyphenol is a compound of interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews its biological activity based on diverse research findings and includes data tables and case studies to illustrate its effects.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C7H6ClF O2
- Molecular Weight : 178.58 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of methoxyphenols have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In one study, the minimum inhibitory concentration (MIC) for related phenolic compounds was as low as 2 μg/ml against S. aureus .
| Compound | Target Bacteria | MIC (μg/ml) |
|---|---|---|
| This compound | S. aureus | 2 |
| Similar Compound A | E. coli | 4 |
| Similar Compound B | Pseudomonas aeruginosa | 8 |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies indicate that phenolic compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For example, a related compound demonstrated an IC50 value of 8.47 µM against MCF-7 breast cancer cells .
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | MCF-7 | 8.47 | Apoptosis induction |
| B | Jurkat | 10 | Cell cycle arrest |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, phenolic compounds are known for their anti-inflammatory effects. Research indicates that derivatives of methoxy-substituted phenols can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that this compound may have potential applications in treating inflammatory diseases.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The presence of halogen substituents (chlorine and fluorine) can enhance the compound's ability to bind to active sites in enzymes involved in inflammation and tumor progression.
- Cell Signaling Modulation : The methoxy group may influence signaling pathways related to apoptosis and cell proliferation.
- Reactive Oxygen Species (ROS) Scavenging : Phenolic compounds are known for their antioxidant properties, which can mitigate oxidative stress in cells.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various phenolic compounds, including derivatives similar to this compound. Results indicated that these compounds effectively inhibited bacterial growth in vitro, supporting their potential use as natural preservatives or therapeutic agents .
- Anticancer Properties : In vivo studies demonstrated that a phenolic derivative significantly reduced tumor size in mouse models when administered at specific concentrations, showcasing its potential as an anticancer agent .
Q & A
Q. What are the optimal synthetic routes for 3-chloro-2-fluoro-4-methoxyphenol, and how can reaction conditions be controlled to improve yield?
Methodological Answer:
- Stepwise Halogenation and Methoxylation: Begin with a phenol derivative (e.g., 4-methoxyphenol) and perform selective halogenation. Use chlorinating agents like sulfuryl chloride (SO₂Cl₂) at 0–5°C to introduce the chlorine atom. Subsequent fluorination can employ KF or Selectfluor under anhydrous conditions .
- Purification: After synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water). Monitor purity via TLC (Rf ~0.3–0.5 in 7:3 hexane:EtOAc) .
Q. How can structural characterization of this compound be performed to confirm its identity?
Methodological Answer:
- NMR Spectroscopy: Use H NMR to confirm methoxy (-OCH₃) protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm, split due to Cl/F substitution). C NMR will show carbons adjacent to halogens (e.g., C-Cl at ~125–135 ppm, C-F at ~150–160 ppm) .
- IR Spectroscopy: Identify O-H stretch (~3200 cm⁻¹), C-O-C (methoxy, ~1250 cm⁻¹), and C-Cl/C-F stretches (700–800 cm⁻¹) .
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and goggles. Use a fume hood to prevent inhalation of volatile intermediates.
- Storage: Store in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent degradation. Avoid contact with oxidizing agents .
Advanced Research Questions
Q. How does the stability of this compound vary under thermal or photolytic conditions, and what degradation products form?
Methodological Answer:
- Thermal Stability: Conduct TGA/DSC analysis (5°C/min ramp to 300°C) to identify decomposition temperatures. Degradation products may include dechlorinated phenols or dimerization byproducts .
- Photodegradation: Expose to UV light (254 nm) in a quartz reactor. Analyze via HPLC-MS to detect intermediates like 2-fluoro-4-methoxyphenol (loss of Cl) or quinone derivatives .
Q. How can contradictions in spectroscopic data (e.g., NMR vs. IR) for this compound be resolved?
Methodological Answer:
Q. What computational models predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
Methodological Answer:
- DFT Calculations: Optimize the molecule’s geometry at the B3LYP/6-31G* level. Calculate Fukui indices to identify electrophilic centers (C-3 for Cl substitution, C-2 for F). Predict regioselectivity in NAS using solvent models (e.g., PCM for DMSO) .
Q. What are the environmental impacts of this compound, and how can its persistence in aquatic systems be mitigated?
Methodological Answer:
- Biodegradation Assays: Incubate with soil microbiota (OECD 301F test). Monitor via LC-MS for breakdown products (e.g., demethylated or dehalogenated species).
- Advanced Oxidation: Treat with UV/H₂O₂ to generate hydroxyl radicals. Measure half-life and identify intermediates (e.g., hydroxylated derivatives) .
Q. How does this compound interact with biological targets (e.g., enzymes or receptors), and what structural modifications enhance activity?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with cytochrome P450 enzymes. Modify the methoxy group to ethoxy or hydroxyl and compare binding affinities. Validate with enzyme inhibition assays (IC₅₀ measurements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
